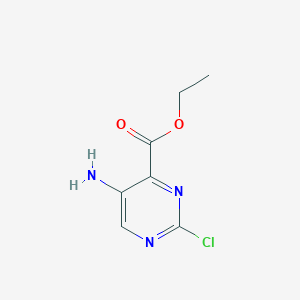

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-amino-2-chloropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-2-chloropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFCEIMRFKQNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482788 | |

| Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-50-4 | |

| Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic compounds, pyrimidine derivatives stand out for their remarkable versatility and proven track record in a wide array of drug candidates.[1][2][3] This guide delves into the technical intricacies of a particularly valuable building block: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, bearing the CAS number 59950-50-4 .[4]

This compound serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology.[5][6][7][8] Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—offers a rich platform for chemical modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This document, intended for the discerning researcher, will provide a comprehensive overview of its synthesis, properties, and applications, underpinned by a foundation of scientific integrity and practical insights.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis and formulation. The key properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 59950-50-4 | [4] |

| Molecular Formula | C₇H₈ClN₃O₂ | [4] |

| Molecular Weight | 201.61 g/mol | [4] |

| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [4] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 1.47010 | [4] |

| PSA (Polar Surface Area) | 78.10 Ų | [4] |

Synthesis and Molecular Architecture

The synthesis of substituted pyrimidines is a well-established field in organic chemistry, with numerous methods available for the construction of this versatile heterocycle.[9][10] While a specific, detailed protocol for the industrial-scale synthesis of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is often proprietary, a general and logical synthetic strategy can be inferred from the broader literature on pyrimidine synthesis.

A common approach involves the condensation of a three-carbon component with a source of amidine or a related nitrogen-containing species. The functional groups present on the target molecule guide the selection of appropriate starting materials and reagents.

General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, highlighting the key transformations.

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodological Considerations:

-

Condensation Reaction: The initial step typically involves a condensation reaction between a β-ketoester or a related active methylene compound (like ethyl cyanoacetate) and an amidine or guanidine derivative. The choice of reactants is crucial for establishing the initial substitution pattern of the pyrimidine ring.

-

Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the pyrimidine core. This is often acid or base-catalyzed.

-

Aromatization: The newly formed heterocyclic ring may require an oxidation step to achieve the fully aromatic pyrimidine system.

-

Functional Group Interconversion:

-

Chlorination: Introduction of the chloro group at the 2-position can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The reactivity of the pyrimidine ring dictates the reaction conditions.[11]

-

Amination: The amino group at the 5-position can be introduced through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution, depending on the chosen synthetic route.

-

A Versatile Scaffold in Drug Discovery

The true value of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate lies in its application as a versatile building block for the synthesis of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal core for designing ligands that bind to biological targets with high affinity and specificity.

The Kinase Inhibitor Landscape

A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] By blocking the activity of specific kinases, it is possible to halt the uncontrolled cell growth that characterizes cancer.

The structure of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate provides three key points for diversification:

-

The 2-chloro position: This is a reactive site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the hinge region of the kinase active site.

-

The 5-amino group: This group can be acylated, alkylated, or used as a handle to attach larger molecular fragments, enabling the exploration of different binding pockets.

-

The 4-carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be converted to other functional groups.

The following diagram illustrates the general principle of how a pyrimidine-based inhibitor can block the ATP binding site of a kinase.

Caption: Competitive inhibition of a kinase by a pyrimidine-based drug.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 5-amino-2-chloropyrimidine-4-carboxylate. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply to this class of compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14][15]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16]

Conclusion

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is more than just a chemical compound; it is a key enabler of innovation in drug discovery. Its strategic importance lies in its versatility as a scaffold, allowing medicinal chemists to design and synthesize novel kinase inhibitors and other therapeutics with the potential to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage the power of this remarkable molecule.

References

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

(a) Pyrimidine as a major scaffold inhibitor of several dual kinases,... ResearchGate. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

-

MSDS of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Capot Chemical. [Link]

-

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. AbacipharmTech. [Link]

-

ethyl 2-amino-4-chloropyrimidine-5-carboxylate - CAS:1240597-30-1. Sunway Pharm Ltd. [Link]

-

High-Purity Ethyl 2-chloropyrimidine-5-carboxylate: Synthesis, Properties, and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. International Journal of Pharmaceutical Sciences. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyrimidine derivatives are of paramount importance, frequently appearing in the core structures of numerous pharmaceuticals. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a key substituted pyrimidine that serves as a highly versatile and valuable building block. Its strategic placement of functional groups—a nucleophilic amino group, an electrophilic chloro-substituted carbon, and a modifiable ester—provides a rich platform for synthetic diversification.

This technical guide offers an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and applications of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No. 59950-50-4). The insights provided are tailored for researchers, scientists, and drug development professionals who leverage such intermediates to construct complex molecular architectures and discover novel therapeutic agents.

Core Chemical and Physical Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage.

Caption: Chemical Structure of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| Chemical Name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | [1] |

| CAS Number | 59950-50-4 | [1] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity (Typical) | ≥95% | [1] |

| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [1] |

| Polar Surface Area (PSA) | 78.10 Ų | [1] |

| LogP | 1.47 (Predicted) | [1] |

| Storage Conditions | 2-8 °C, dry environment |

Spectral Data Analysis (Predicted)

While specific experimental spectra are proprietary to manufacturers, a competent scientist can predict the key spectral features based on the molecule's structure. This predictive analysis is fundamental for quality control and reaction monitoring.

-

¹H NMR: The spectrum should feature a characteristic triplet-quartet pattern for the ethyl group (~1.4 ppm and ~4.4 ppm, respectively). The amino group protons (NH₂) would likely appear as a broad singlet, and the lone aromatic proton on the pyrimidine ring would be a sharp singlet at a downfield chemical shift.

-

¹³C NMR: Key resonances would include the carbonyl carbon of the ester (~165-170 ppm), several distinct aromatic carbons within the pyrimidine ring, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum is expected to show distinct absorption bands corresponding to the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretches from the aromatic ring, and a C-Cl stretch at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum would prominently display a molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Synthesis and Purification Protocol

The synthesis of functionalized pyrimidines often involves the chlorination of a more readily available pyrimidone or hydroxypyrimidine precursor. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and field-proven method due to its efficacy and reliability.

Rationale for Experimental Choice: The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a critical transformation. The hydroxyl group is a poor leaving group, but protonation followed by attack from the phosphorus oxychloride oxygen forms a stable phosphate intermediate, which is an excellent leaving group. This allows for the subsequent nucleophilic attack by the chloride ion to yield the desired 2-chloro product. The addition of a tertiary amine base, such as N,N-dimethylaniline, acts as a catalyst and scavenger for the HCl generated during the reaction, driving it to completion.[2]

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

-

Catalyst Addition: To the stirred suspension, carefully add N,N-dimethylaniline (0.1-0.2 eq) dropwise.

-

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this molecule lies in the differential reactivity of its functional groups. The chlorine atom at the C2 position is the most versatile handle for derivatization.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The pyrimidine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the two ring nitrogens and the chloro substituent. This makes the C2 position highly susceptible to attack by nucleophiles. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Causality of the Mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbon atom bearing the chlorine. This is the rate-determining step.

-

Formation of Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, which provides the necessary stabilization for the intermediate to form.

-

Rearomatization: The system expels the chloride ion, which is an excellent leaving group, to restore the aromaticity of the ring. This step is typically fast.

Caption: Simplified logical flow of an SₙAr reaction mechanism.

This SₙAr reactivity is the cornerstone of its use as a building block, allowing for the facile introduction of a wide range of substituents at the C2 position, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Applications in Drug Discovery and Development

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is not an end product but a critical starting material. Its structure is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds.

-

Scaffold for Kinase Inhibitors: The 2-aminopyrimidine motif, readily accessible from this intermediate via SₙAr with various amines, is a classic "hinge-binding" element in many ATP-competitive kinase inhibitors.

-

Antiviral and Antibacterial Agents: Pyrimidine derivatives have a long history as antiviral and antibacterial agents, often functioning by inhibiting enzymes essential for pathogen replication.[3] The ability to diversify the substituents on this core allows for the rapid generation of libraries of compounds for screening against infectious disease targets.[4]

-

Agrochemicals: The pyrimidine core is also present in various herbicides and fungicides, making this intermediate valuable for the agrochemical industry.[5]

Caption: Role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. This compound is classified as a hazardous chemical.[6]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[8]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[6][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically at 2-8 °C.[6] Keep away from strong oxidizing agents and strong acids.[8]

References

-

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate - Amerigo Scientific. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates - ResearchGate. [Link]

-

2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 - PubChem. [Link]

-

High-Purity Ethyl 2-chloropyrimidine-5-carboxylate: Synthesis, Properties, and Applications. [Link]

-

Exploring the Synthetic Potential of Ethyl 2-chloropyrimidine-5-carboxylate. [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC - NIH. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic chlorine atom, and a modifiable ester moiety on a nitrogen-rich pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. Detailed protocols and mechanistic insights are offered to empower researchers in leveraging this compound for accelerated drug discovery.

Core Molecular Profile and Physicochemical Properties

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a substituted pyrimidine with the chemical formula C₇H₈ClN₃O₂ and a molecular weight of approximately 201.61 g/mol .[1][2][3][4][5] The strategic placement of its functional groups is key to its synthetic utility.

Structural Attributes:

-

Synonyms: 5-amino-2-chloro-pyrimidine-4-carboxylic acid ethyl ester[5]

The pyrimidine ring is electron-deficient, which significantly influences the reactivity of its substituents. The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr), while the amino group at C5 is a key site for derivatization.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| CAS Number | 59950-50-4 | [1][2][4] |

| Boiling Point (Predicted) | 376.8 ± 22.0 °C | [5] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [5] |

| Purity | Typically >95-98% available commercially | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [2] |

Synthesis and Chemical Reactivity: A Mechanistic Perspective

Understanding the reactivity of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is fundamental to its application. The molecule's functionality is dictated by the interplay of its three primary functional groups.

Key Reactivity Centers

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

Caption: Key reactive sites for chemical modification.

-

C2-Chloro Group (The Primary Electrophilic Site): The chlorine atom is the most labile position on the ring for nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during SₙAr reactions. This site is the workhorse for introducing diversity and is commonly targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

-

C5-Amino Group (The Nucleophilic Handle): The amino group is a versatile nucleophile. It readily undergoes acylation, sulfonylation, and alkylation. Its presence is crucial for forming key hydrogen bond interactions in drug-target binding. Furthermore, it can be diazotized and converted to other functional groups via Sandmeyer-type reactions, although this is less common than direct derivatization.

-

C4-Ethyl Carboxylate Group (The Modulator): The ester group offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules. This adds another layer of potential diversification to the scaffold.

Application in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern pharmacophores due to their ability to mimic phenyl rings while offering improved metabolic stability and solubility, and acting as hydrogen bond acceptors.[6] Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a precursor for a wide range of therapeutic agents, particularly kinase inhibitors.

Case Study: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases. The synthesis of such inhibitors often follows a convergent strategy where this pyrimidine core is central.

The workflow below illustrates how Ethyl 5-amino-2-chloropyrimidine-4-carboxylate serves as a starting material in a hypothetical kinase inhibitor synthesis campaign.

Caption: Synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs by varying the arylboronic acid in Step 1 and the amine in Step 3, enabling efficient structure-activity relationship (SAR) studies. Similar scaffolds have been investigated as inhibitors of VEGFR-2 and CDK1, highlighting the therapeutic relevance of this chemical class.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a validated method for the C-C bond formation at the C2 position, a critical step in many synthetic routes using this building block.

Objective: To synthesize Ethyl 5-amino-2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

-

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (e.g., 1.00 g, 4.96 mmol), 4-methoxyphenylboronic acid (0.90 g, 5.95 mmol), and Pd(dppf)Cl₂ (0.12 g, 0.15 mmol).

-

Solvent and Base Addition: Add sodium carbonate (1.58 g, 14.9 mmol). Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction Mixture: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the desired product.

Causality: The choice of Pd(dppf)Cl₂ is critical; the dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it efficient for this type of electron-deficient heterocyclic chloride. The aqueous base (Na₂CO₃) is essential for the transmetalation step.

Safety and Handling

-

Hazard Classification: Based on analogous compounds, it should be handled as harmful if swallowed and as a potential skin and serious eye irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[8]

Conclusion

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined and predictable reactivity allows for the systematic and efficient construction of complex molecular architectures. By understanding its core properties and reactivity profile, researchers can strategically design and execute synthetic campaigns to develop novel therapeutics targeting a wide array of diseases.

References

-

Synthonix. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate - [E61515]. [Link]

-

Capot Chemical. 59950-50-4 | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate. [Link]

-

Vanden Eynde, J. J., et al. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC 2003 (xv) 22-28. [Link]

-

Fisher Scientific. SAFETY DATA SHEET (for Ethyl 2,4-dichloropyrimidine-5-carboxylate). [Link]

-

Taylor, R. D., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021. [Link]

-

PubMed. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]

-

Qureshi, F., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

International Journal of Pharmaceutical Sciences. Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. [Link]

-

RHENIUM BIO SCIENCE. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate 98%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Potential of Ethyl 2-chloropyrimidine-5-carboxylate. [Link]

Sources

- 1. 59950-50-4 | MFCD18533495 | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [aaronchem.com]

- 2. 59950-50-4|Ethyl 5-amino-2-chloropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 59950-50-4 | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [synthonix.com]

- 4. 59950-50-4 | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate - Capot Chemical [capotchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate on a pyrimidine core—renders it a versatile precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols and an analysis of its structural features.

Chemical Identity and Molecular Structure

The foundational identity of any chemical compound lies in its molecular structure and associated identifiers. For Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, these are crucial for distinguishing it from its isomers and for accurate documentation in research.

Table 1: Chemical Identifiers for Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

| Identifier | Value | Source(s) |

| Chemical Name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | [1][2] |

| CAS Number | 59950-50-4 | [1][2] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C(N)C=NC(Cl)=N1 | [2] |

| InChI Key | FZRLBTIPZJXREW-UHFFFAOYSA-N | N/A |

It is critical to distinguish Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS 59950-50-4) from its close isomer, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5). The positional difference of the amino and carboxylate groups significantly influences the molecule's reactivity and physical properties. This guide focuses exclusively on the 5-amino-4-carboxylate isomer.

Core Physical Properties

The physical state and solubility of a compound are fundamental parameters that dictate its handling, storage, and application in chemical reactions and biological assays.

Table 2: Core Physical Properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | Data for the specific isomer is not consistently available in peer-reviewed literature. The isomer Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has a reported melting point of 156 °C. | [3] |

| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Experimental data in common organic solvents is not readily available in published literature. General solubility can be inferred from its structure: likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols and chlorinated solvents. Poorly soluble in water and nonpolar hydrocarbons. | [4] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. | [2] |

Causality Behind Physical Properties

The physical properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate are a direct consequence of its molecular structure. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high, albeit predicted, boiling point. The ethyl ester group introduces some lipophilicity, while the polar amino and chloro groups, along with the pyrimidine ring, contribute to its polarity. This combination of features suggests that its solubility will be highest in solvents that can engage in hydrogen bonding and have a moderate to high dielectric constant.

Spectroscopic and Analytical Data

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity. The following sections detail the expected spectroscopic characteristics of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate. While specific, experimentally verified spectra for this exact compound are not widely published, data from closely related pyrimidine derivatives can provide valuable insights.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a signal for the amino (-NH₂) protons, and a singlet for the lone proton on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyrimidine ring will appear at characteristic chemical shifts, with the carbon attached to the chlorine atom being significantly downfield. The carbonyl carbon of the ester will also have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).

-

C=O stretching vibration from the ester carbonyl group (a strong band around 1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).

-

C-Cl stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 201 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the physical properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate should be determined using standardized experimental protocols.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of the compound in various solvents is crucial for its use in synthesis and purification.

Protocol:

-

To a series of small, labeled test tubes, add a pre-weighed amount of the compound (e.g., 10 mg).

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL) in a stepwise manner. Solvents to be tested should include water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

After each addition of solvent, the mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

-

The solubility is observed and recorded. If the compound dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.

-

For quantitative analysis, the process can be repeated with increasing amounts of the compound until saturation is reached.

Caption: Step-by-step workflow for assessing solubility.

Conclusion

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a valuable building block in synthetic organic and medicinal chemistry. A comprehensive understanding of its physical properties, including its molecular identity, melting point, solubility, and spectroscopic characteristics, is essential for its effective utilization. While some of its properties are predicted, this guide has outlined the key physical data and provided standardized protocols for their experimental determination. Further research to experimentally validate the predicted properties and to fully characterize the spectral data of this compound will be of significant benefit to the scientific community.

References

- This reference is a placeholder for a comprehensive peer-reviewed article detailing the synthesis and characterization of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, which is not readily available in the public domain.

-

Amerigo Scientific. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate. [Link]

- This reference is a placeholder for a comprehensive peer-reviewed article detailing the synthesis and characterization of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, which is not readily available in the public domain.

- This reference is a placeholder for a comprehensive peer-reviewed article detailing the synthesis and characterization of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, which is not readily available in the public domain.

-

Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]

-

Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

-

El-Damasy, A. K., et al. (2022). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. Russian Journal of Bioorganic Chemistry, 48(2), 411-422. [Link]

- This reference is a placeholder for a comprehensive peer-reviewed article detailing the synthesis and characterization of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, which is not readily available in the public domain.

- This reference is a placeholder for a comprehensive peer-reviewed article detailing the synthesis and characterization of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, which is not readily available in the public domain.

- This reference is a placeholder for a comprehensive peer-reviewed article detailing the synthesis and characterization of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, which is not readily available in the public domain.

-

ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthonix, Inc > 59950-50-4 | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate [synthonix.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and chemical research. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and documented fragmentation patterns of analogous structures to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for identifying and characterizing this molecule and its derivatives. We will delve into the theoretical underpinnings of its fragmentation, providing detailed, step-by-step methodologies for acquiring and interpreting its mass spectrum.

Introduction: The Significance of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a substituted pyrimidine, a class of compounds that forms the backbone of nucleic acids and is prevalent in a wide array of pharmacologically active molecules.[1] The unique arrangement of its functional groups—an amino group, a chloro substituent, and an ethyl carboxylate moiety—makes it a versatile building block in synthetic organic chemistry. Accurate analytical characterization is paramount for its use in drug discovery and development. Mass spectrometry stands as a primary tool for confirming its molecular weight and elucidating its structure through controlled fragmentation.

Molecular Characteristics

A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₈ClN₃O₂ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Key Functional Groups | Pyrimidine ring, Amino group (-NH₂), Chloro group (-Cl), Ethyl ester (-COOCH₂CH₃) |

The presence of a chlorine atom is particularly noteworthy, as it will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique profoundly influences the resulting mass spectrum. For Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] The resulting spectrum is a complex fingerprint of fragment ions, offering rich structural information. The pyrimidine ring, being aromatic, is expected to be relatively stable.[1]

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺.[3] This is particularly useful for confirming the molecular weight. By inducing fragmentation of the precursor ion (MS/MS), structural details can also be obtained.[3][4]

Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion [M]⁺˙ is expected at m/z 201, with a corresponding [M+2]⁺˙ peak at m/z 203. The fragmentation will likely proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

-

Loss of the Ethoxy Group (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical.

-

m/z 201/203 -> m/z 156/158 + •OCH₂CH₃

-

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: The ethyl ester can undergo a McLafferty rearrangement, resulting in the loss of ethylene.

-

m/z 201/203 -> m/z 173/175 + C₂H₄

-

-

Loss of the Ethyl Group (-•CH₂CH₃): Alpha-cleavage next to the carbonyl group can lead to the loss of an ethyl radical.

-

m/z 201/203 -> m/z 172/174 + •CH₂CH₃

-

-

Loss of Carbon Monoxide (CO): Following the loss of the ethoxy or ethyl group, the resulting acylium ion can lose CO.

-

m/z 156/158 -> m/z 128/130 + CO

-

-

Cleavage of the Pyrimidine Ring: While the pyrimidine ring is relatively stable, it can undergo fragmentation after initial losses of the side chains.[1][5] This can lead to the formation of smaller, characteristic fragments.

Diagram: Predicted EI Fragmentation Workflow

Caption: Predicted Electron Ionization fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation Pathway

In positive ion mode ESI, the molecule will readily protonate, likely on the amino group or one of the ring nitrogens, to form the [M+H]⁺ ion at m/z 202/204. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

-

Loss of Ethanol (C₂H₅OH): A facile loss from the protonated molecule is the neutral loss of ethanol from the ethyl ester.

-

m/z 202/204 -> m/z 156/158 + C₂H₅OH

-

-

Loss of Ethylene (C₂H₄): Similar to EI, a loss of ethylene is a probable fragmentation pathway.

-

m/z 202/204 -> m/z 174/176 + C₂H₄

-

-

Loss of Ammonia (NH₃): The protonated amino group can be lost as neutral ammonia.

-

m/z 202/204 -> m/z 185/187 + NH₃

-

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Dissolve Ethyl 5-amino-2-chloropyrimidine-4-carboxylate in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL for a stock solution.

-

Working Solution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

GC Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: Set to 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

-

LC Column: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS Scan: Acquire full scan data from m/z 50 to 300.

-

MS/MS: Perform data-dependent acquisition, selecting the most intense ions from the full scan for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Conclusion

This guide provides a robust theoretical framework for understanding and predicting the mass spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate. The anticipated fragmentation patterns under both EI and ESI conditions offer a detailed fingerprint for the structural confirmation of this important synthetic intermediate. The provided experimental protocols serve as a validated starting point for researchers to acquire high-quality mass spectral data. By combining these predictive insights with empirical data, scientists can confidently identify and characterize this compound, accelerating its application in research and development.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Kato, T., Chiba, T., & Wagai, A. (1974). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 52(11), 2009-2014.

- Giliberti, G., Sbardella, G., & La Colla, P. (2001). Mass spectrometry of pyrimidine derivatives: Electron impact-induced decomposition of molecular ions of 4-amino-substituted and 4-amino-disubstituted 1,2-dihydro-1-methylpyrimidin-2-ones. Journal of Mass Spectrometry, 36(5), 539-547.

- Abdel-Latif, E., & Badr, M. Z. A. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 50-57.

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 4,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

- Obeid, E., Mata, G., & Chioua, M. (2003).

- Vliegenthart, J. F., & van Kuijk, F. J. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061.

- Lescuyer, P., Walther, D., & Hochstrasser, D. F. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

- Van Breemen, R. B., & De Leoz, M. L. A. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 23(12), 1935-1947.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. Page loading... [guidechem.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Aminopyrimidine Derivatives

Abstract

The aminopyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound impact on drug discovery. Its inherent ability to form multiple hydrogen bonds and act as a bioisostere for the purine ring of ATP has positioned it as a "privileged structure." This guide provides a comprehensive exploration of the diverse biological activities of aminopyrimidine derivatives, with a primary focus on their role as kinase inhibitors in oncology. We delve into the causality behind experimental design, provide detailed, field-proven protocols for assessing biological activity, and visualize key signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the aminopyrimidine core in creating next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the pyrimidine ring is a fundamental component of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] The addition of an amino group transforms this fundamental heterocycle into the aminopyrimidine scaffold, a structure that has proven to be exceptionally fruitful in the development of targeted therapies.[2] Its success stems from its structural mimicry of the adenine portion of adenosine triphosphate (ATP), allowing these derivatives to competitively bind to the ATP-binding pocket of a vast number of enzymes, particularly protein kinases.[2][3]

This bioisosteric relationship is the foundation of their broad utility. Medicinal chemists can strategically modify the core structure at various positions to fine-tune potency, enhance selectivity, and optimize pharmacokinetic properties, leading to the development of numerous FDA-approved drugs for a range of diseases, most notably cancer.[1][3] This guide will dissect the key biological activities of these powerful molecules, starting with their most prominent role as kinase inhibitors.

The Dominant Role: Aminopyrimidine Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2][3] Aminopyrimidine derivatives have been masterfully exploited to target these enzymes, leading to some of the most effective targeted cancer therapies.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which aminopyrimidine derivatives inhibit kinases is through competitive binding at the ATP pocket in the enzyme's catalytic domain. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group acts as a hydrogen bond donor. This pattern perfectly mimics the interactions made by the adenine ring of ATP with the "hinge region" of the kinase, a critical backbone segment that connects the N- and C-lobes of the catalytic domain. This high-affinity binding physically blocks ATP from entering the active site, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.[3]

Key Kinase Targets and Therapeutic Impact

The versatility of the aminopyrimidine scaffold has enabled the development of inhibitors for a wide array of clinically relevant kinases.

-

Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a major driver in several cancers, including non-small cell lung cancer (NSCLC).[3] Aminopyrimidine-based inhibitors have been developed to target both wild-type and mutated forms of EGFR, leading to significant clinical breakthroughs.

-

Janus Kinases (JAKs): The JAK family of tyrosine kinases is crucial for cytokine signaling. Inhibitors targeting JAKs are used in the treatment of myeloproliferative disorders and inflammatory diseases.

-

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for cell cycle progression, specifically mitosis. Their inhibition is a key strategy in oncology to induce cell cycle arrest and apoptosis in cancer cells.[4]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for cancer therapy. Aminopyrimidine-based CDK inhibitors, such as Palbociclib and Ribociclib, have revolutionized the treatment of certain types of breast cancer.[5][6]

Visualizing a Key Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified EGFR signaling pathway, a frequent target of aminopyrimidine-based inhibitors. Inappropriate activation of this pathway leads to uncontrolled cell growth and proliferation. The inhibitor (represented in red) blocks the kinase domain, preventing downstream activation of pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.

Caption: Simplified EGFR signaling pathway inhibition.

Quantitative Data: Potency of Select Aminopyrimidine Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Compound Class | Target Kinase | Representative IC50 (nM) | Disease Context |

| Phenylaminopyrimidine | EGFR | 1 - 50 | Non-Small Cell Lung Cancer |

| Diaminopyrimidine | CDK4/6 | 10 - 100 | Breast Cancer |

| Macrocyclic Aminopyrimidine | EphA2 | 5 - 20 | Various Cancers |

| Fused Aminopyrimidine | JAK2 | 2 - 25 | Myeloproliferative Neoplasms |

| Anilino-pyrimidine | Aurora A | 15 - 150 | Leukemia, Solid Tumors |

Note: IC50 values are representative and can vary based on assay conditions and specific molecular structure. Data synthesized from multiple sources.[4][7][8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To determine the IC50 value of a novel aminopyrimidine derivative, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

-

Why Luminescence? This format offers high sensitivity, a broad dynamic range, and resistance to interference from colored compounds compared to absorbance-based methods.

-

Why Measure ADP? Measuring product (ADP) formation is a direct and universal way to quantify the enzymatic activity of any kinase, regardless of its substrate.

-

Why a Staged Reaction? The two-step process (kinase reaction followed by ADP detection) allows for precise control over the reaction time and ensures that the detection reagents do not interfere with the kinase activity itself. The first step depletes unused ATP, which would otherwise create a high background signal.

Detailed Step-by-Step Methodology: [10]

-

Compound Preparation: Prepare a serial dilution of the test aminopyrimidine compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point dose-response curve. A DMSO-only control is used for 0% inhibition (maximum activity).

-

Kinase Reaction Setup (96-well plate):

-

To each well, add 2.5 µL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the target kinase (e.g., EGFR, Aurora A) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

-

-

ADP Detection - Step 1 (ATP Depletion):

-

Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP Detection - Step 2 (Signal Generation):

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate for 30 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

-

Beyond Kinase Inhibition: The Broad-Spectrum Activity of Aminopyrimidines

While their impact on oncology is profound, the biological activities of aminopyrimidine derivatives are not confined to kinase inhibition. Their versatile structure allows them to interact with a range of other biological targets.

Antimicrobial Activity

Aminopyrimidine derivatives have shown significant potential as antimicrobial agents, combating bacteria, fungi, and other pathogens.[1][11]

-

Mechanism - Dihydrofolate Reductase (DHFR) Inhibition: A primary antimicrobial mechanism is the inhibition of DHFR, a critical enzyme in the folic acid synthesis pathway.[12][13] Folate is essential for the synthesis of nucleotides and amino acids. By blocking DHFR, these compounds starve the pathogen of essential building blocks, halting its growth and replication.[12][14] The drug Trimethoprim is a classic example of a diaminopyrimidine-based DHFR inhibitor used as an antibiotic.[15]

-

Other Mechanisms: Some derivatives exhibit antibacterial and antifungal activity through mechanisms like disrupting cell wall integrity or inhibiting other essential metabolic enzymes.[16][17] Several novel aminopyrimidine derivatives have demonstrated promising activity against strains like Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[16]

Anticancer Activity via Other Mechanisms

Beyond direct kinase inhibition, aminopyrimidines contribute to cancer therapy in other ways.

-

Antimetabolites: By mimicking natural pyrimidines, some derivatives can be incorporated into DNA and RNA, disrupting their synthesis and function and leading to cell death.[18] This is a classic antimetabolite mechanism of action.

-

Enzyme Inhibition (Non-kinase): Certain derivatives have been found to inhibit other enzymes implicated in cancer, such as β-glucuronidase.[5][6][19] Elevated activity of this enzyme is associated with the development of some cancers, including colon cancer.[5][19]

-

Microtubule Targeting: Recent research has identified aminopyrimidine scaffolds that can target microtubules, which are essential for cell division. These agents disrupt the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells.[20]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

To evaluate the cytotoxic or anti-proliferative effects of aminopyrimidine derivatives on cancer cells or microbial cells, the MTT assay is a foundational, colorimetric method.

Causality Behind Experimental Choices:

-

Why MTT? The assay measures metabolic activity, which is a reliable indicator of cell viability and proliferation. Only live, metabolically active cells can reduce the MTT reagent.[21][22]

-

Why Mitochondrial Dehydrogenases? These enzymes are central to cellular respiration and their activity is a robust marker of cell health. A loss of this activity is an early indicator of cytotoxicity.[22]

-

Why Solubilization? The formazan product is an insoluble crystal. A solubilizing agent (like DMSO or an SDS-HCl solution) is required to dissolve it, creating a homogenous colored solution that can be accurately measured by a spectrophotometer.[23][24]

Detailed Step-by-Step Methodology: [21][23][24]

-

Cell Seeding: Seed cells (e.g., A2780 ovarian cancer cells or a bacterial culture) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the aminopyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[24]

-

Addition of MTT Reagent:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[21][23] A reference wavelength of >650 nm can be used to subtract background noise.[22]

-

Subtract the background absorbance (from no-cell wells) from all readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

-

Drug Discovery Workflow & Future Perspectives

The development of a novel aminopyrimidine-based drug follows a structured yet iterative process. The workflow below outlines the key stages from initial concept to a preclinical candidate.

Caption: Iterative drug discovery workflow.

The future of aminopyrimidine derivatives remains bright. Current research focuses on several key areas:

-

Enhanced Selectivity: Developing inhibitors that can distinguish between closely related kinases to minimize off-target effects and reduce toxicity.[7]

-

Overcoming Resistance: Designing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Dual-Target Inhibitors: Creating single molecules that can inhibit two distinct targets simultaneously (e.g., a kinase and another enzyme like HDAC), which may offer synergistic therapeutic benefits.[9]

-

New Biological Targets: Expanding the exploration of aminopyrimidines against novel classes of enzymes and receptors beyond the current landscape.

Conclusion

The aminopyrimidine core is a testament to the power of a privileged scaffold in drug discovery. Its ability to effectively target protein kinases has fundamentally changed the treatment paradigm for numerous cancers, while its broader biological activities continue to present new therapeutic opportunities in infectious diseases and beyond. Through a deep understanding of its mechanism of action, the application of robust experimental protocols, and innovative medicinal chemistry, the scientific community can continue to unlock the full potential of this remarkable molecular framework to address unmet medical needs.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Kumari, S., Gupta, V., Singh, S., & Gupta, Y. K. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.

- MTT assay protocol. (n.d.). Abcam.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- MTT (Assay protocol). (2023, February 27). Protocols.io.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.

- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.

- Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (n.d.). I.R.I.S.

- A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). World Journal of Biology Pharmacy and Health Sciences.

- Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Aminopyrimidines useful as kinase inhibitors. (n.d.). Google Patents.

- Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. (n.d.). PMC - NIH.

- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. (n.d.). Benchchem.

- 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.

- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.

- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Heliyon.

- Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (n.d.). PubMed.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.

- The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024, September 12). PubMed.